Computed Lipophilicity (LogP) Differentiation: Target vs. 4-Chloro-Only Analog
The target compound exhibits a computed logP of 3.835, compared to a consensus logP of 2.81 for the 4-chloro-only analog 1-(4-chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3) [1]. This difference of approximately 1.02 logP units reflects the contribution of the 3-ethyl substituent and predicts measurably higher membrane permeability and altered pharmacokinetic partitioning for the target compound [1].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.835 (ZINC computed) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3): consensus logP = 2.81 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
| Quantified Difference | ΔlogP ≈ +1.02 (target more lipophilic) |
| Conditions | In silico prediction; ZINC database for target; Bidepharm computed physicochemical panel (SwissADME methods) for comparator |
Why This Matters
A logP difference exceeding 1.0 unit translates to an approximately 10-fold difference in octanol-water partitioning, which directly affects compound handling in biochemical assays, membrane permeability predictions, and chromatographic retention times in purification workflows.
- [1] ZINC Database. ZINC100304388: 1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol. logP: 3.835. https://zinc.docking.org/substances/ZINC000100304388/ View Source
